Sulfo-Cyanine7 azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

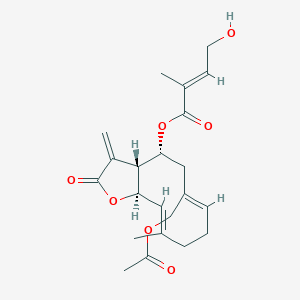

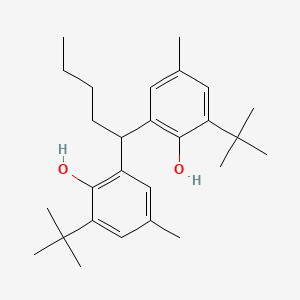

Sulfo-Cyanine7 azide: is a water-soluble near-infrared dye azide used primarily in click chemistry. It is a cyanine dye, an analog of Cy7® with improved photophysical properties, making it ideal for near-infrared imaging studies in live organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The process typically involves the use of azide-modified sugars to introduce azide groups onto the dye through metabolic glycoengineering . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: : Industrial production of Sulfo-Cyanine7 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its applications in scientific research .

Análisis De Reacciones Químicas

Types of Reactions: : Sulfo-Cyanine7 azide undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide ion (N3-) acts as a nucleophile in substitution reactions, replacing leaving groups such as halides or sulfonates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as DMSO or acetonitrile.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines with the release of nitrogen gas (N2).

Aplicaciones Científicas De Investigación

Sulfo-Cyanine7 azide has a wide range of applications in scientific research, including:

In Vitro and In Vivo Bioimaging: Due to its near-infrared fluorescence properties, it is used for imaging studies in live organisms

Bioassays and Immunohistochemistry: It is used in various bioassays and immunohistochemical techniques to label and visualize biomolecules.

Microarray Detection: Utilized in microarray detection methods for high-throughput analysis of biomolecules.

Photodynamic Therapy and Photocontrolled Drug Activation: Employed in photodynamic therapy and for the activation of drugs using light.

Mecanismo De Acción

Sulfo-Cyanine7 azide exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits near-infrared fluorescence, which can be detected and used for imaging purposes. The azide group allows it to participate in click chemistry reactions, enabling the efficient labeling of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

Sulfo-Cyanine7.5 azide: A highly hydrophilic water-soluble near-infrared dye with similar absorption and emission spectra but higher fluorescence quantum yield.

Cyanine3B azide: Another azide derivative of a fluorescent dye used in click chemistry.

Uniqueness: : Sulfo-Cyanine7 azide is unique due to its improved photophysical properties compared to its analogs, making it highly suitable for near-infrared imaging studies. Its water solubility and high extinction coefficient further enhance its applicability in various scientific research fields .

Propiedades

Fórmula molecular |

C40H49KN6O7S2 |

|---|---|

Peso molecular |

829.1 g/mol |

Nombre IUPAC |

potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

InChI |

InChI=1S/C40H50N6O7S2.K/c1-39(2)32-26-30(54(48,49)50)16-18-34(32)45(5)36(39)20-14-28-11-9-12-29(25-28)15-21-37-40(3,4)33-27-31(55(51,52)53)17-19-35(33)46(37)24-8-6-7-13-38(47)42-22-10-23-43-44-41;/h14-21,25-27H,6-13,22-24H2,1-5H3,(H2-,42,47,48,49,50,51,52,53);/q;+1/p-1 |

Clave InChI |

UFPWBSQENSNYIX-UHFFFAOYSA-M |

SMILES canónico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)

![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)

![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)